3-Isobutyloxazolidine-2,5-dione
Overview
Description
3-Isobutyloxazolidine-2,5-dione is a heterocyclic organic compound with the molecular formula C₇H₁₁NO₃. It is characterized by a five-membered ring containing both nitrogen and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Isobutyloxazolidine-2,5-dione can be synthesized through several methods. One common approach involves the reaction of isobutyric acid with urea under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the oxazolidine ring .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions: 3-Isobutyloxazolidine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the nitrogen and oxygen atoms in the ring, which can participate in different chemical processes .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound, leading to the formation of corresponding oxazolidinone derivatives.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the compound to its corresponding amine derivatives.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-Isobutyloxazolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Isobutyloxazolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its unique structure allows it to participate in various chemical processes, making it a versatile compound in synthetic chemistry .
Comparison with Similar Compounds
4-Isobutyloxazolidine-2,5-dione: This compound has a similar structure but differs in the position of the isobutyl group.
Oxazolidinone: A broader class of compounds that includes 3-Isobutyloxazolidine-2,5-dione and its derivatives.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both nitrogen and oxygen atoms in the ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
3-(2-methylpropyl)-1,3-oxazolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-5(2)3-8-4-6(9)11-7(8)10/h5H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTTVMKZMDCJNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC(=O)OC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801277721 | |
Record name | 3-(2-Methylpropyl)-2,5-oxazolidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801277721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872806-45-6 | |
Record name | 3-(2-Methylpropyl)-2,5-oxazolidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=872806-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Methylpropyl)-2,5-oxazolidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801277721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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